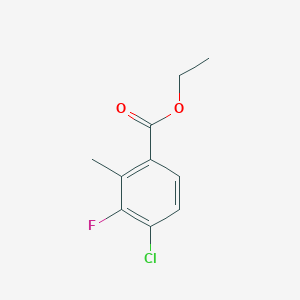

Ethyl 4-chloro-3-fluoro-2-methybenzoate

Description

Ethyl 4-chloro-3-fluoro-2-methybenzoate is an organic compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 g/mol . It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is commonly used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

ethyl 4-chloro-3-fluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCBDKXVAIZCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Cl)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-3-fluoro-2-methybenzoate can be synthesized through the esterification of 4-chloro-3-fluoro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of ethyl 4-chloro-3-fluoro-2-methybenzoate involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-fluoro-2-methybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-fluoro-2-methylbenzoic acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.

Hydrolysis: Acidic or basic conditions with water as the solvent.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

Electrophilic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of ethyl 4-chloro-3-fluoro-2-methybenzoate.

Hydrolysis: The major products are 4-chloro-3-fluoro-2-methylbenzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-chloro-3-fluoro-2-methybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-fluoro-2-methybenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity and binding affinity .

Comparison with Similar Compounds

Ethyl 4-chloro-3-fluoro-2-methybenzoate can be compared with other similar compounds such as:

Ethyl 4-chloro-2-methylbenzoate: Lacks the fluorine atom, resulting in different reactivity and properties.

Ethyl 3-fluoro-2-methylbenzoate: Lacks the chlorine atom, affecting its chemical behavior.

Ethyl 4-chloro-3-fluorobenzoate: Lacks the methyl group, leading to variations in steric and electronic effects.

These comparisons highlight the unique combination of substituents in ethyl 4-chloro-3-fluoro-2-methybenzoate, which contributes to its distinct chemical and physical properties.

Biological Activity

Ethyl 4-chloro-3-fluoro-2-methylbenzoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on the latest research findings.

Chemical Structure and Properties

Ethyl 4-chloro-3-fluoro-2-methylbenzoate features a benzoate structure with a chlorine atom at the para position and a fluorine atom at the meta position relative to the ester group. Its molecular formula is , which contributes to its unique reactivity and biological properties.

The biological activity of ethyl 4-chloro-3-fluoro-2-methylbenzoate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) can enhance lipophilicity, potentially improving membrane permeability and bioavailability. This compound may function through:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity.

Case Studies and Research Findings

- Anti-HBV Activity : A study investigating similar compounds revealed that derivatives of benzoates could exhibit anti-hepatitis B virus (HBV) activity. While specific data on ethyl 4-chloro-3-fluoro-2-methylbenzoate is limited, structural analogs have shown promising results in inhibiting HBV replication .

- Antimicrobial Properties : Research has indicated that compounds with similar structural motifs possess antimicrobial properties. Ethyl 4-chloro-3-fluoro-2-methylbenzoate may exhibit activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.

- Cytotoxic Effects : Preliminary studies suggest that halogenated benzoates can induce cytotoxic effects in cancer cell lines, possibly through apoptosis or necrosis mechanisms. Further investigation into this compound's effects on cancer cells is warranted.

Synthesis

Ethyl 4-chloro-3-fluoro-2-methylbenzoate can be synthesized through several methods, typically involving nucleophilic substitution reactions. The general synthetic route involves:

- Starting Materials : Utilizing 4-chloro-3-fluorobenzoic acid and ethanol as starting materials.

- Reagents : Employing reagents such as thionyl chloride for activation of the carboxylic acid group.

- Reaction Conditions : Conducting the reaction under reflux conditions to facilitate esterification.

Applications

The potential applications of ethyl 4-chloro-3-fluoro-2-methylbenzoate are diverse:

- Medicinal Chemistry : Its derivatives may serve as precursors for drug development targeting viral infections or cancer.

- Agricultural Chemicals : The compound could be explored for use in agrochemicals due to its potential pesticidal properties.

- Material Science : It may find applications in the development of polymers with specific functional properties.

Comparative Analysis

To better understand the uniqueness of ethyl 4-chloro-3-fluoro-2-methylbenzoate, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 4-bromo-3-fluoro-2-methylbenzoate | Bromine instead of chlorine | Increased lipophilicity due to bromine |

| Ethyl 4-chloro-3-methylbenzoate | Lacks fluorine | Different electronic effects on biological activity |

| Ethyl 4-fluoro-2-methoxybenzoate | Contains methoxy group | Potentially altered reactivity and solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.